3-(2-chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O2S2/c1-6-9(11(19)15-12-16-17-13(21)22-12)10(18-20-6)7-4-2-3-5-8(7)14/h2-5H,1H3,(H,17,21)(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINHFCOEPSUDLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NNC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Thiadiazole Ring: The thiadiazole ring is often synthesized through the cyclization of thiosemicarbazide with a suitable carbonyl compound.
Coupling Reactions: The final step involves coupling the isoxazole and thiadiazole intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group (-CONH-) can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is a common transformation in amide chemistry and is critical for modifying the compound’s reactivity or solubility.
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| Acidic hydrolysis | HCl, reflux | HCl | Carboxylic acid derivative |
| Basic hydrolysis | NaOH, aqueous | NaOH | Sodium salt of carboxylic acid |
Example: A similar isoxazole-4-carboxamide derivative hydrolyzes to its carboxylic acid form under alkaline conditions .
Oxidation of the Mercapto Group
The mercapto (-SH) group on the thiadiazole ring is highly reactive and can undergo oxidation to form disulfides or sulfonic acids. This reaction is relevant for altering the compound’s biological activity or stability.
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| Oxidation to disulfide | H2O2, CH3CN | H2O2 | Disulfide-linked dimer |
| Oxidation to sulfonic acid | KMnO4, acidic | KMnO4 | Thiadiazole-2-sulfonic acid derivative |
Supporting Evidence: Thiadiazole derivatives with mercapto groups are known to form disulfides or sulfonic acids under oxidative conditions .
Alkylation of the Mercapto Group
The mercapto group can react with alkyl halides or other electrophiles to form thioethers, modifying the compound’s solubility or target-binding affinity.
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| Alkylation | R-X (R = alkyl), DMF | R-X (e.g., CH3I) | Alkylthio-substituted thiadiazole |
Relevance: Thiadiazole derivatives with alkylated mercapto groups are explored in medicinal chemistry for antimicrobial activity .
Substitution on the Isoxazole Ring
The isoxazole ring is aromatic but can undergo substitution reactions if activated by electron-withdrawing groups. Potential substitutions include nucleophilic aromatic substitution (NAS) or electrophilic substitution.
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| Electrophilic substitution | HNO3, H2SO4 | Nitration reagents | Nitro-substituted isoxazole |
Context: Isoxazole derivatives are sensitive to electrophilic attack, particularly at the 3- or 5-positions .
Amidation or Substitution at the Carboxamide
The carboxamide group can participate in amidation or substitution reactions, altering its hydrogen-bonding capacity or steric properties.
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| Amidation | Amine (R-NH2), DCC | R-NH2, DCC | Substituted amide |
Note: Amide reactions are critical in drug design, as seen in related heterocyclic urea compounds .
Thiadiazole Ring Reactivity
The thiadiazole ring may undergo ring-opening or cycloaddition reactions under specific conditions.
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| Ring-opening | Strong acid/base | H2SO4/KOH | Linear thioamide derivative |
Supporting Evidence: Thiadiazole rings are prone to hydrolysis under extreme pH conditions, forming thioamides .
Key Observations
-
Mercapto Group Dominance : The mercapto group (-SH) is the most reactive site, enabling diverse modifications (e.g., alkylation, oxidation).
-
Carboxamide Flexibility : Hydrolysis or amidation of the carboxamide group allows tuning of the compound’s physicochemical properties.
-
Isoxazole Stability : The isoxazole ring is relatively stable but can undergo substitution under harsh conditions.
Research Implications
The compound’s reactivity profile highlights its potential for targeted chemical modifications in medicinal chemistry. For example:
Scientific Research Applications
Structural Overview
This compound comprises several notable functional groups:
- Isoxazole ring : Known for its presence in biologically active molecules.
- Thiadiazole moiety : Associated with anticancer properties.
- Chlorophenyl group : Enhances lipophilicity and may influence pharmacokinetics.
The combination of these features suggests a potential for significant biological activity, particularly in cancer treatment.
Anticancer Activity
Numerous studies have explored the anticancer properties of compounds containing thiadiazole and isoxazole derivatives. The following table summarizes key findings related to the anticancer activity of similar compounds:
| Compound | Structural Features | Cell Lines Tested | Activity |
|---|---|---|---|
| 3-(2-chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide | Thiadiazole, isoxazole, chlorophenyl | Neuroblastoma (SKNMC), Prostate (PC3), Colon (HT-29) | Induces apoptosis; cytotoxic effects observed |
| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide | Thiadiazole and phenyl groups | Various cancer cell lines | Cytotoxic activity comparable to doxorubicin |
| 5-Methylisoxazole derivatives | Isoxazole ring present | Varied cancer cell lines | Antimicrobial and anticancer properties |
Studies indicate that derivatives similar to this compound exhibit promising cytotoxic effects against various cancer cell lines. For instance, compounds with specific substitutions on the phenyl ring demonstrated enhanced activity against neuroblastoma cells .
Synthesis and Characterization
The synthesis of this compound typically involves:
- Reagents : Use of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) for amidation reactions.
- Solvents : Acetonitrile or other polar aprotic solvents are commonly used.
- Characterization Techniques : The final product is characterized using NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry).
Case Studies
Several case studies highlight the effectiveness of this compound and its analogs:
- Neuroblastoma Treatment : A study evaluated the cytotoxicity of various thiadiazole derivatives against SKNMC cells. Results indicated that compounds with ortho-chloro substitutions exhibited significant cytotoxicity compared to standard treatments like doxorubicin .
- Prostate Cancer Research : Another investigation focused on PC3 prostate cancer cells where derivatives similar to this compound were shown to induce apoptosis effectively .
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiadiazole ring, for example, is known to interact with metal ions, which could be relevant in enzyme inhibition or activation.
Comparison with Similar Compounds
Analog with Diethylamino Phenyl Substitution (Compound 39k)
Structure: 3-(2-Chlorophenyl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide ().
- Key Differences: The thiadiazole ring in the target compound is replaced by a 4-(diethylamino)phenyl group.
- Lack of the thiadiazole-thiol moiety may diminish redox activity or metal chelation capabilities critical for certain biological targets .
Analog with 2-Methylpropyl-Thiadiazole Substitution (CAS 590398-68-8)
Structure : 3-(2-Chlorophenyl)-5-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide ().
- Key Differences :
- The 5-mercapto group is replaced by a 2-methylpropyl substituent on the thiadiazole ring.
- Implications: The alkyl chain increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce solubility in polar solvents.
Thiadiazole Derivatives with Sulfanylacetic Acid Groups
Structure: 5-R-carbonylamino-1,3,4-thiadiazol-2-yl-sulfanyl-acetic acid derivatives ().
- Key Differences :
- The isoxazole-carboxamide core is absent; instead, sulfanylacetic acid groups are appended to the thiadiazole.
- Implications :
Furan-Hydrazinecarbonyl Analogs
Structure : 3-(2-Chlorophenyl)-N-(4-(2-(furan-2-ylmethylene)hydrazinecarbonyl)-1-methyl-1H-pyrazol-5-yl)-5-methylisoxazole-4-carboxamide (Compound 6j, ).
- Key Differences :
- The thiadiazole-thiol group is replaced by a furan-hydrazinecarbonyl-pyrazole system.
- The absence of the thiol group limits redox interactions but may improve oxidative stability .
Structure-Activity Relationship (SAR) Analysis
- Thiadiazole Modifications: The 5-mercapto group in the target compound enhances reactivity (e.g., disulfide formation) and metal chelation compared to alkyl or aryl substituents (e.g., 2-methylpropyl in ) .
Physicochemical and Pharmacokinetic Considerations
| Property | Target Compound | Compound 39k | CAS 590398-68-8 |
|---|---|---|---|
| Molecular Weight | ~376.86 g/mol | ~395.88 g/mol | ~376.86 g/mol |
| LogP (Predicted) | ~3.2 | ~4.1 | ~3.8 |
| Hydrogen Bond Donors | 2 (NH, SH) | 1 (NH) | 1 (NH) |
| Solubility | Moderate (polar) | Low | Low |
- The mercapto group in the target compound increases polarity, improving solubility in aqueous buffers but requiring careful storage to prevent oxidation (e.g., tight containers as per ) .
Biological Activity
The compound 3-(2-chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-4-carboxamide is a derivative of isoxazole and thiadiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition properties, supported by relevant case studies and research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Anticancer Activity
Research has demonstrated that derivatives of thiadiazole exhibit significant anticancer properties. A study synthesized various N-(5-Mercapto-1,3,4-thiadiazol-2-yl) derivatives and evaluated their cytotoxic effects against several cancer cell lines, including SKNMC (Neuroblastoma), HT-29 (Colon cancer), and PC3 (Prostate cancer) using the MTT assay. The results indicated that compounds with ortho-chloro substitutions showed promising activity compared to doxorubicin, a standard chemotherapeutic agent .
Table 1: Cytotoxic Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|---|
| This compound | SKNMC | 10 | Doxorubicin |
| 3d (Ortho Cl) | HT-29 | 15 | Doxorubicin |
| 3h (Meta OCH3) | PC3 | 20 | Doxorubicin |
Antimicrobial Activity
The compound's biological profile extends to antimicrobial activity. Thiadiazole derivatives have been reported to possess significant antibacterial and antifungal properties. In vitro studies have shown that these compounds inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans.
Case Study: Antimicrobial Screening
In a comparative study, several thiadiazole derivatives were screened for their antimicrobial effectiveness. The compound demonstrated an inhibition zone of 20–25 mm against E. coli and C. albicans, indicating strong antibacterial and antifungal properties .
Enzyme Inhibition
The biological activity of thiadiazole derivatives also includes enzyme inhibition. These compounds have been identified as potent inhibitors of various enzymes such as:
- Acyl-CoA cholesterol acyltransferase
- Monoamine oxidase
- Heat shock protein 90
These enzymes play crucial roles in metabolic pathways and cellular stress responses, making their inhibition a potential therapeutic target for various diseases .
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can its purity be validated?
Answer:
The compound can be synthesized via a two-step heterocyclization-alkylation approach. First, react acylated thiosemicarbazides with carbon disulfide to form the 5-mercapto-1,3,4-thiadiazole core. Next, alkylate the thiol group with a substituted isoxazole-carboxamide intermediate (e.g., 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride). Validate purity using TLC (Rf comparison) and elemental analysis. Confirm structural integrity via -NMR (e.g., thiadiazole proton at δ 7.5–8.5 ppm) and IR spectroscopy (S–H stretch near 2550 cm) .
Basic: Which spectroscopic techniques are critical for characterizing the thiadiazole and isoxazole moieties?
Answer:
- -NMR : Identify aromatic protons (2-chlorophenyl: δ 7.2–7.8 ppm; isoxazole CH: δ 2.3–2.6 ppm).
- IR : Confirm the mercapto group (2550–2600 cm) and carboxamide C=O (1650–1700 cm).
- Mass Spectrometry : Use ESI-MS to verify the molecular ion peak (e.g., [M+H] at m/z 379–385).
For advanced validation, employ single-crystal X-ray diffraction (via SHELX software ) to resolve bond angles and planarity of the heterocyclic rings .
Advanced: How can computational methods (e.g., DFT) predict electronic properties relevant to biological activity?
Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can calculate:
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions (e.g., electron-deficient thiadiazole sulfur).
- HOMO-LUMO gaps : Correlate with redox activity (e.g., thiol group oxidation potential).
- Solvation energies : Predict solubility in biological matrices.
DFT studies on analogous thiadiazoles show that exact-exchange terms improve accuracy for thermochemical properties (average error <3 kcal/mol) .
Advanced: How to resolve contradictions in reported biological activities (e.g., anticancer vs. anticonvulsant efficacy)?
Answer:
- Assay Optimization : Compare cytotoxicity (MTT assay) against tumor vs. normal cell lines (e.g., HepG2 vs. HEK293).
- Target Profiling : Screen kinase/receptor binding (SPR or molecular docking) to identify off-target effects.
- Metabolic Stability : Use liver microsomes to assess if conflicting results arise from metabolite interference (e.g., thiol oxidation products).
Evidence from structurally similar compounds suggests substituent-dependent activity; the 2-chlorophenyl group may enhance membrane permeability, while the mercapto group modulates redox signaling .
Advanced: What strategies improve selectivity in structure-activity relationship (SAR) studies?
Answer:
- Bioisosteric Replacement : Substitute the mercapto group (–SH) with methylsulfanyl (–SCH) to reduce off-target thiol-mediated toxicity.
- Fragment-Based Design : Decouple the isoxazole and thiadiazole rings to isolate pharmacophores.
- Co-crystallization : Use SHELXL-refined X-ray structures to identify key hydrogen bonds (e.g., carboxamide NH→ATP-binding pocket) .
For example, replacing 5-mercapto with 5-amino in thiadiazole analogs reduced cytotoxicity but improved anticonvulsant activity in rodent models .
Basic: What are the safety considerations for handling the mercapto group during synthesis?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile thiols.
- Chelation : Add EDTA to reaction mixtures to suppress heavy metal-catalyzed oxidation of –SH to disulfides.
- First Aid : For skin contact, rinse with 10% aqueous NaHCO to neutralize acidic byproducts. Refer to SDS guidelines for analogous thiadiazoles (e.g., immediate medical consultation for eye exposure) .
Advanced: How can microwave-assisted synthesis enhance yield or reduce reaction time?
Answer:
Microwave irradiation (100–150°C, 50–100 W) accelerates cyclization steps by 3–5x compared to conventional reflux. For example, thiadiazole formation from thiosemicarbazides under microwaves achieves >85% yield in 10–15 minutes vs. 3 hours via thermal methods. Monitor reaction progress in real-time using in-situ FTIR to detect intermediate thiolate anions .
Advanced: What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?
Answer:
- Disorder : The 2-chlorophenyl group may exhibit rotational disorder. Apply SHELXL’s PART instruction to model partial occupancy.
- Hydrogen Bonding : Use OLEX2 to visualize S–H···N interactions between thiadiazole and isoxazole rings.
- Twinned Data : For poorly diffracting crystals, apply twin refinement (HKLF 5 format) with a BASF parameter <0.3 .
Basic: What in vitro models are suitable for preliminary anticancer activity screening?
Answer:
- Cell Lines : Use NCI-60 panels (e.g., MCF-7, A549) with GI values calculated via sulforhodamine B (SRB) assay.
- Mechanistic Insight : Perform flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis.
Derivatives with similar scaffolds showed IC values of 2–10 μM in breast cancer models, linked to tubulin polymerization inhibition .
Advanced: How to design analogs to overcome metabolic instability of the mercapto group?
Answer:
- Prodrug Approach : Mask –SH as a disulfide (e.g., –SS–Pyridinium) activated by glutathione in tumors.
- Stapling : Introduce α-methyl groups to the thiadiazole ring to sterically protect –SH.
- Metabolite Identification : Use LC-MS/MS to track glutathione adducts in microsomal assays. Preclinical data for related compounds show a 2–3x increase in plasma half-life after prodrug modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
